Phylloseptin-J6
Description
Zoological Origin and Specimen Identification
Phylloseptin-J6 was discovered in the skin secretions of the Jandaia leaf frog, scientifically known as Phasmahyla jandaia. embrapa.brikiam.edu.ec This species is a phyllomedusine anuran (a subfamily of Hylidae frogs) that is endemic to the southern region of the Espinhaço mountain range in the state of Minas Gerais, Brazil. embrapa.br For the initial study, specimens were collected in the municipality of Itabirito. embrapa.br The skin secretion, a rich source of bioactive peptides, was carefully collected from the animals, pooled, lyophilized (freeze-dried), and stored at -20°C until analysis. embrapa.br
| Parameter | Details |
| Common Name | Jandaia leaf frog |
| Scientific Name | Phasmahyla jandaia |
| Family | Hylidae |
| Subfamily | Phyllomedusinae |
| Geographic Origin | Espinhaço Range, Minas Gerais, Brazil embrapa.br |
| Source of Compound | Skin Secretion embrapa.brikiam.edu.ec |
Methodologies for Peptide Isolation and Purification from Biological Secretions
The purification of this compound from the complex mixture of proteins and peptides present in the frog's skin secretion required sophisticated separation techniques. embrapa.brcusabio.com Chromatography, a laboratory technique for separating mixtures, was the principal method employed. cusabio.comnih.gov
To isolate the various peptide components, researchers utilized high-performance liquid chromatography (HPLC). Specifically, reversed-phase HPLC (RP-HPLC) was a key technique. embrapa.br In RP-HPLC, the stationary phase is nonpolar (hydrophobic), while the mobile phase is polar. This allows for the separation of peptides based on their hydrophobicity. cusabio.com The crude, lyophilized skin secretion was dissolved and injected into an RP-HPLC system. embrapa.br
Cation exchange chromatography (CIEX) was also employed. embrapa.br This technique separates molecules based on their net positive charge at a specific pH. Peptides, which are often cationic (positively charged), bind to a negatively charged stationary phase and are then eluted by increasing the concentration of positive salt ions in the mobile phase. nih.gov
To achieve the high level of purity needed for structural analysis, a multi-dimensional chromatographic approach was implemented. embrapa.br This involved using two different chromatographic methods sequentially. The crude skin secretion was first subjected to cation-exchange chromatography (CIEX). embrapa.br The resulting fractions, each containing a less complex mixture of peptides, were then individually purified further using reversed-phase HPLC (RP-HPLC). embrapa.br This two-dimensional strategy (CIEX followed by RP-HPLC) significantly enhances the resolution and separation of individual peptides from the initial complex biological sample. embrapa.br
| Technique | Stationary Phase | Mobile Phase Details |
| Reversed-Phase HPLC (RP-HPLC) | Chromolith Performance RP-18 (a monolithic silica (B1680970) column with C18 alkyl chains) embrapa.br | Eluent A: 0.1% Trifluoroacetic Acid (TFA) in deionized water. Eluent B: 0.1% TFA in acetonitrile. A linear gradient from 0-70% of Eluent B was used. embrapa.br |
| Cation Exchange Chromatography (CIEX) | Not explicitly detailed for this compound, but generally involves a negatively charged resin. | Elution is typically achieved with an increasing salt gradient (e.g., NaCl). embrapa.br |
Peptide Identification and Determination of Primary Amino Acid Sequence
Following purification, the definitive identification and structural elucidation of this compound were accomplished using mass spectrometry.
Mass spectrometry is an analytical technique that measures the mass-to-charge ratio of ions. expasy.org The purified fractions from HPLC were analyzed to determine the precise molecular mass of the peptides within them. embrapa.br Tandem mass spectrometry (MS/MS) was crucial for determining the amino acid sequence. embrapa.brikiam.edu.ec In this process, a specific peptide ion (the precursor ion) is selected, fragmented into smaller pieces, and the masses of these fragment ions are measured. acs.org This fragmentation pattern provides the data needed to deduce the sequence of amino acids. acs.org The study that identified this compound utilized tandem mass spectrometry for sequencing. embrapa.brikiam.edu.ec
The primary structure of this compound was determined by the de novo interpretation of its tandem mass spectra. embrapa.brikiam.edu.ec De novo sequencing involves piecing together the amino acid sequence directly from the fragmentation data without comparing it to a pre-existing database. ufmg.br By analyzing the mass differences between the fragment ions (specifically the b- and y-ion series), scientists could sequentially identify each amino acid from one end of the peptide to the other. ufmg.br This process revealed the complete primary structure of this compound and identified a post-translational modification known as C-terminal amidation, denoted by the 'a' following the sequence.
| Compound Name | Primary Amino Acid Sequence | UniProt Accession | Experimental Mass (Da) | Theoretical Mass (Da) |
| This compound | FLSLIPHAISAISAIANHLa | P86618 embrapa.br | 1986.3 embrapa.br | 1986.1 embrapa.br |
Note: The 'a' at the end of the sequence indicates that the C-terminal amino acid (Histidine) is amidated.
Properties
bioactivity |
Antimicrobial |
|---|---|
sequence |
FLSLIPHAISAISAIANHL |
Origin of Product |
United States |
Discovery, Isolation, and Primary Structural Characterization of Phylloseptin J6
Peptide Identification and Determination of Primary Amino Acid Sequence.
Application of Automated Edman Degradation for Sequence Confirmation
The primary structure of Phylloseptin-J6 was elucidated through a combination of mass spectrometry and automated Edman degradation. Following the isolation of the pure peptide from the skin secretion of Phasmahyla jandaia using chromatographic techniques, its N-terminal sequence was directly determined. nih.gov
This process was carried out using an automated protein sequencer which employs the Edman degradation chemistry. nih.gov This method sequentially removes one amino acid residue at a time from the amino-terminus of the peptide. mdpi.com The core principle involves three main steps:
Coupling: The peptide's N-terminal amino group is reacted with phenyl isothiocyanate (PITC) under mildly alkaline conditions to form a phenylthiocarbamoyl-peptide. mdpi.com
Cleavage: Under acidic conditions, the bond between the first and second amino acid is broken, releasing the N-terminal residue as a thiazolinone derivative, leaving the rest of the peptide chain intact. mdpi.com
Conversion and Identification: The thiazolinone derivative is converted into a more stable phenylthiohydantoin (PTH)-amino acid, which is then identified using chromatography by comparing its retention time to that of known standards. nih.govmdpi.com
This automated cycle was repeated to determine the N-terminal amino acid sequence of this compound and related peptides found in the secretion. nih.gov The data obtained from Edman degradation was used in conjunction with tandem mass spectrometry data to confirm the full 19-residue sequence of the mature peptide. nih.gov
Biosynthetic Pathways and Precursor Gene Characterization
Transcriptomic and Peptidomic Studies for Precursor Discovery
The discovery of this compound was the result of a systematic peptidomic investigation of the skin secretion from the frog Phasmahyla jandaia. nih.gov This approach focuses on the direct analysis of the final peptide products within a biological sample. The methodology involved initial fractionation of the crude skin secretion using Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC). nih.gov The resulting fractions were then analyzed by Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) mass spectrometry to determine the molecular masses of the constituent peptides. nih.gov
Ions corresponding to potential peptides were then subjected to tandem mass spectrometry (MS/MS) for de novo sequencing, where the peptide is fragmented and the resulting fragment ions are analyzed to deduce the amino acid sequence. nih.gov This peptidomic study successfully identified and sequenced 57 distinct peptides from the secretion, including a series of seven novel phylloseptins designated PLS-J1 through PLS-J7, which includes this compound. nih.gov
While this peptidomic analysis successfully characterized the mature this compound peptide, the original study did not include a parallel transcriptomic analysis. Transcriptomic studies, which involve sequencing cDNA libraries created from mRNA extracted from the skin, are commonly used to identify the precursor proteins of amphibian antimicrobial peptides. mdpi.comfrontiersin.org As of now, the specific precursor gene for this compound has not been reported in the scientific literature.
| Phylloseptin Peptides Discovered in Phasmahyla jandaia Skin Secretion nih.gov |
| Peptide Name |
| Phylloseptin-J1 (PLS-J1) |
| Phylloseptin-J2 (PLS-J2) |
| Phylloseptin-J3 (PLS-J3) |
| Phylloseptin-J4 (PLS-J4) |
| Phylloseptin-J5 (PLS-J5) |
| This compound (PLS-J6) |
| Phylloseptin-J7 (PLS-J7) |
Identification of Conserved Signal Peptide Sequences
As the precursor gene for this compound has not been cloned and characterized, its specific signal peptide sequence remains unknown. However, transcriptomic studies on numerous other phylloseptins from different frogs in the Phyllomedusinae subfamily have revealed a highly conserved precursor structure. mdpi.commdpi.comnih.gov
Typically, a phylloseptin precursor is a prepropeptide of approximately 66 amino acid residues. mdpi.comnih.gov This precursor has a distinct architecture comprising:
A Signal Peptide: A highly conserved N-terminal sequence of about 21-22 amino acids. This region guides the nascent peptide into the endoplasmic reticulum for secretion. nih.govplos.org It is characterized by a positively charged n-region, a central hydrophobic h-region, and a polar c-region where cleavage occurs. plos.org Across the phylloseptin family, this signal peptide domain shows a high degree of sequence identity, often exceeding 85-90%. mdpi.comnih.gov
An Acidic Spacer: A variable region rich in acidic amino acid residues that follows the signal peptide. nih.gov
A Cleavage Site: A typical -Lys-Arg- (-KR-) site that is recognized by propeptide convertase enzymes, which excise the mature peptide. mdpi.comnih.gov
The Mature Peptide: The sequence that becomes the final, active phylloseptin. nih.gov
A C-terminal Glycine (B1666218): This residue often follows the mature peptide sequence and serves as the donor for C-terminal amidation, a common post-translational modification in this peptide family. mdpi.comnih.gov
Structural Biology and Conformation Activity Relationships of Phylloseptins
Conserved Structural Features Across the Phylloseptin Family
Members of the phylloseptin family, typically comprising 19 to 21 amino acid residues, share defining structural characteristics that are crucial for their biological activity. nih.govmdpi.comcapes.gov.br These conserved features, inherited through a common phylogenetic ancestry, provide a foundational framework for their antimicrobial and other biological functions. mdpi.com
N-terminal Conserved Sequence Motif (e.g., FLSLIP-)
A hallmark of the phylloseptin family is the highly conserved N-terminal sequence motif, most commonly FLSLIP-. frontiersin.orgnih.govdovepress.com This sequence is a recurring feature among various phylloseptin peptides. mdpi.comresearchgate.net Slight variations, such as FLSLI[L]P, have also been noted. researchgate.net This conserved N-terminal domain is considered a key structural attribute of the phylloseptin family. mdpi.com The high degree of conservation in this region across different frog species suggests its fundamental role in the peptide's function. mdpi.com
| Phylloseptin Variant | N-terminal Sequence | Source Species |
| Phylloseptin-1 (PS-1) | FLSLIP HAINAVSAIAKHN-NH2 | Phyllomedusa hypochondrialis |
| Phylloseptin-PBa | FLSLIP ... | Phyllomedusa baltea |
| Phylloseptin-PTa | FLSL{I/L}P ... | Phyllomedusa tarsius |
| Phylloseptin-PHa | FLSL{I/L}P ... | Phyllomedusa hypochondrialis |
| Phylloseptin-TO2 | FLSLIP ... | Phyllomedusa tomopterna |
C-terminal Amidation
Another critical and conserved feature of phylloseptins is the post-translational modification of their C-terminus, resulting in amidation. mdpi.commdpi.comnih.govresearchgate.net This modification is common among many antimicrobial peptides and is achieved through a C-terminal glycine (B1666218) residue in the precursor peptide, which acts as an amide donor. frontiersin.orgmdpi.commdpi.com The C-terminal amidation is believed to play several roles, including enhancing the helical stability of the peptide on membrane surfaces and increasing its cationicity, which in turn can improve antimicrobial activity. mdpi.com This modification is a consistent characteristic across the phylloseptin family. nih.govresearchgate.net
Secondary Structure Elucidation and Conformational Analysis
The biological activity of phylloseptins is intimately linked to their secondary structure, which is predominantly α-helical, especially in environments that mimic biological membranes.
Predominance of α-Helical Configuration in Membrane-Mimetic Environments
In aqueous solutions, phylloseptins typically exist in a random coil conformation. frontiersin.orgplos.org However, upon interaction with a membrane or in a hydrophobic, membrane-mimetic environment, they undergo a conformational change to adopt an α-helical structure. mdpi.complos.orgembrapa.br This transition is a crucial step in their mechanism of action. The α-helical content can be significant, with predictions suggesting it can range from 80% to 100% in some cases. embrapa.br This induced helicity allows the peptide to insert into and disrupt the microbial membrane. plos.orgdoi.org
Spectroscopic Techniques for Conformational Assessment (e.g., Circular Dichroism (CD) Spectroscopy)
Circular Dichroism (CD) spectroscopy is a primary tool for studying the secondary structure of peptides like phylloseptins. frontiersin.orgdovepress.complos.org CD spectra of phylloseptins in aqueous solutions show a single negative band around 198 nm, which is characteristic of a random coil structure. plos.org In contrast, in the presence of membrane-mimetic agents like trifluoroethanol (TFE) or sodium dodecyl sulfate (B86663) (SDS) micelles, the spectra transform to show distinct double negative bands at approximately 208 nm and 222 nm, and a positive band around 193 nm. dovepress.complos.orgnih.gov These spectral features are the signature of an α-helical conformation. dovepress.comnih.gov The percentage of α-helicity can be calculated from these spectra, providing quantitative insight into the peptide's folding upon membrane interaction. frontiersin.orgdovepress.com
Determinants of Amphiphilicity and Hydrophobicity in Phylloseptin Function
The arrangement of hydrophobic and hydrophilic residues along the α-helical structure of phylloseptins results in an amphipathic molecule, a key determinant of its biological activity. mdpi.complos.org
When visualized as a helical wheel, phylloseptins exhibit a clear segregation of hydrophobic and hydrophilic residues on opposite faces of the helix. plos.orgembrapa.br This amphiphilic nature is critical for their interaction with and disruption of cell membranes. mdpi.com The hydrophobic face of the helix is thought to interact with the lipid core of the membrane, while the hydrophilic, often cationic, face interacts with the polar head groups of the phospholipids (B1166683) and the aqueous environment. frontiersin.orgembrapa.br
Mechanisms of Action of Phylloseptin J6 and Phylloseptin Analogs at the Cellular and Molecular Level
Direct Interactions with Microbial Cell Membranes
The primary and most extensively studied mechanism of action for phylloseptins is the direct targeting and disruption of the microbial cell membrane. mdpi.comnih.gov This interaction is initiated by the peptide's physical and chemical properties, which allow it to selectively recognize and compromise the integrity of bacterial membranes while showing lower toxicity to host cells. explorationpub.comcdnsciencepub.com This process ultimately leads to the leakage of cellular contents and cell death. frontiersin.org
The initial contact between phylloseptins and a microbial cell is governed by electrostatic forces. explorationpub.comtaylorandfrancis.com Phylloseptins are typically cationic, possessing a net positive charge due to the presence of basic amino acid residues like lysine (B10760008) and arginine. embrapa.brexplorationpub.com This positive charge facilitates a strong attraction to the negatively charged components abundant on the surface of microbial membranes. explorationpub.comexplorationpub.com
In Gram-negative bacteria, the outer membrane is rich in lipopolysaccharides (LPS), which present a dense network of negative charges. explorationpub.comexplorationpub.com In Gram-positive bacteria, the cell wall contains lipoteichoic acid (LTA) and teichoic acid, which also contribute to a negative surface charge. frontiersin.orgexplorationpub.com The plasma membranes of bacteria are also rich in anionic phospholipids (B1166683), such as phosphatidylglycerol. nih.govexplorationpub.com The electrostatic attraction between the cationic peptide and these anionic molecules is the crucial first step that concentrates the peptides on the microbial surface, a prerequisite for subsequent disruptive actions. explorationpub.comtaylorandfrancis.com This selective attraction is a key reason for the peptides' specificity towards microbial cells, as mammalian cell membranes are typically composed of zwitterionic phospholipids and cholesterol, resulting in a less negative surface charge. frontiersin.org
Following the initial electrostatic binding, phylloseptins and other AMPs permeabilize the membrane through several proposed mechanisms. The specific model depends on the peptide's structure, concentration, and the lipid composition of the target membrane. mdpi.com
Barrel-Stave Model: In this model, the peptides insert perpendicularly into the lipid bilayer, assembling into a bundle-like structure that forms a hydrophilic pore. The hydrophobic surfaces of the peptides face the lipid tails of the membrane, while the hydrophilic surfaces line the interior of the channel, allowing ions and water to pass through, disrupting the cell's electrochemical gradients. mdpi.com
Toroidal Pore Model: Similar to the barrel-stave model, this mechanism involves the formation of a transmembrane pore. However, in the toroidal pore model, the peptides are associated with the lipid head groups, inducing the lipid monolayer to bend continuously from the outer to the inner leaflet. This creates a channel lined by both the peptides and the lipid head groups, disrupting the membrane structure. mdpi.com Research on one phylloseptin analog suggested it tends to act in a toroidal pore mode at higher concentrations. researchgate.net
Carpet Model: In this model, the peptides accumulate on the surface of the membrane, lying parallel to the lipid bilayer and forming a "carpet-like" layer. mdpi.com Once a threshold concentration is reached, the peptides exert a detergent-like effect, disrupting the membrane's curvature and leading to the formation of transient holes or the complete disintegration of the membrane into micelle-like structures. cdnsciencepub.com Some studies on phylloseptins from Phyllomedusa sauvagii indicate a mechanism where the peptides disrupt the packing of lipid acyl chains, which could lead to local cracks and membrane disintegration, consistent with a carpet-like or other disruptive model. google.com
| Mechanism | Description | Key Peptide Characteristics | References |
|---|---|---|---|
| Electrostatic Attraction | Initial binding of cationic peptides to anionic components (LPS, LTA, anionic phospholipids) of the microbial membrane. | Net positive charge (cationic nature). | embrapa.brexplorationpub.comfrontiersin.orgexplorationpub.com |
| Barrel-Stave Model | Peptides insert perpendicularly into the membrane to form a peptide-lined pore. | Amphipathic α-helical structure. | mdpi.com |
| Toroidal Pore Model | Peptides and lipid head groups bend together to form a continuous pore. | Amphipathic structure, ability to induce lipid curvature. | mdpi.comresearchgate.net |
| Carpet Model | Peptides accumulate on the membrane surface, causing disruption and micellization at a threshold concentration. | High surface activity, amphipathicity. | cdnsciencepub.commdpi.comgoogle.com |
The membrane-disrupting activity of phylloseptins and their analogs is investigated using a variety of biophysical techniques.
Fluorescence Assays: These assays are commonly used to monitor membrane permeabilization and depolarization in real-time. For instance, the influx of the fluorescent dye SYTOX Green, which only enters cells with compromised membranes and fluoresces upon binding to nucleic acids, is a direct measure of permeabilization. mdpi.com Voltage-sensitive dyes, such as DiBAC₄(3), are used to measure membrane depolarization; the dye enters depolarized cells and binds to intracellular components, causing an increase in fluorescence. google.com
Atomic Force Microscopy (AFM): This high-resolution imaging technique allows for the direct visualization of the effects of peptides on membrane surfaces. AFM can reveal changes in membrane topography, such as the formation of pores, peptide aggregates, or complete membrane disruption, providing direct physical evidence for the proposed mechanisms of action. embrapa.brresearchgate.net Studies have used AFM to confirm the formation of bacterial aggregates and clumps when challenged with antimicrobial peptides. google.com
Engagement with Intracellular Molecular Targets
While membrane disruption is the most common mechanism, some antimicrobial peptides can translocate across the bacterial membrane without causing immediate lysis and act on intracellular targets. frontiersin.orgfrontiersin.orgresearchgate.net This dual-action capability can involve the inhibition of essential cellular processes, such as the synthesis of nucleic acids and proteins. frontiersin.org
For some amphibian AMPs, once inside the cell, they can interact with nucleic acids (DNA and RNA). mdpi.comnih.gov The cationic nature of these peptides facilitates binding to the negatively charged phosphate (B84403) backbone of DNA. mdpi.com This interaction can interfere with crucial cellular functions in several ways. For example, the peptide Buforin II, also isolated from an amphibian, is known to inhibit DNA and RNA synthesis. frontiersin.orgfrontiersin.org Other peptides can induce the condensation or compaction of bacterial DNA. mdpi.comresearchgate.net This process of compacting the bacterial nucleoid can physically block the molecular machinery responsible for DNA replication and transcription, leading to a cessation of protein synthesis and ultimately cell death. mdpi.commdpi.com Recent studies propose that this AMP-driven compaction of nucleic acids represents a distinct antibacterial mechanism based on modulating the phase transitions of genetic material. researchgate.netresearchgate.net
Another intracellular mechanism of action for some AMPs is the direct interaction with essential cytosolic proteins. researchgate.net A notable target is the DnaK heat shock protein (the bacterial homolog of Hsp70). frontiersin.orgexplorationpub.com DnaK is a molecular chaperone crucial for the proper folding of newly synthesized proteins and the refolding of misfolded proteins, especially under stress conditions. frontiersin.orgasm.org
Certain insect-derived proline-rich AMPs, such as pyrrhocoricin and apidaecin, have been shown to enter bacterial cells and bind to DnaK. frontiersin.orgexplorationpub.comfrontiersin.org This binding inhibits the chaperone's ATPase activity, preventing it from assisting in protein folding. frontiersin.org The result is an accumulation of misfolded, non-functional proteins, which is lethal to the bacterium. frontiersin.org While this mechanism has not been specifically demonstrated for phylloseptins, it highlights a sophisticated strategy employed by other antimicrobial peptides that go beyond simple membrane lysis. frontiersin.orgasm.org
| Target | Mechanism of Action | Example Peptides | References |
|---|---|---|---|
| Nucleic Acids (DNA/RNA) | Binding to the phosphate backbone, leading to inhibition of replication/transcription and/or DNA condensation. | Buforin II, Nisin, NK-18 | frontiersin.orgmdpi.comfrontiersin.orgresearchgate.net |
| DnaK Heat Shock Protein | Binding to the chaperone protein, inhibiting its ATPase activity and preventing proper protein folding. | Pyrrhocoricin, Apidaecin, Proline-rich AMPs | frontiersin.orgexplorationpub.comfrontiersin.orgfrontiersin.orgasm.org |
Differential Mechanisms of Action Against Diverse Pathogen Classes
Phylloseptins, including Phylloseptin-J6, exhibit varying mechanisms and efficacy against different classes of pathogens due to the distinct compositions of their cell envelopes. frontiersin.orgmdpi.com
Gram-Positive Bacteria:
Gram-positive bacteria are a primary target for many phylloseptins. frontiersin.orgnih.gov Their cell envelope consists of a thick, exposed layer of peptidoglycan and teichoic acids, which are anionic polymers. mdpi.com The initial interaction is electrostatic, where the cationic phylloseptin peptides are attracted to the negatively charged teichoic acids. frontiersin.orgmdpi.com This interaction may facilitate the peptide's transit across the cell wall to the cytoplasmic membrane. mdpi.com Once at the membrane, which in Gram-positive bacteria is rich in anionic phospholipids like phosphatidylglycerol, the peptides insert and disrupt its integrity, leading to cell death. mdpi.comresearchgate.net The high potency of some phylloseptins against strains like Staphylococcus aureus is well-documented. researchgate.netnih.gov
Gram-Negative Bacteria:
The outer membrane of Gram-negative bacteria presents a more significant barrier. mdpi.com This membrane is an asymmetric bilayer with an inner leaflet of phospholipids and an outer leaflet composed primarily of lipopolysaccharide (LPS). mdpi.com LPS is negatively charged and can electrostatically attract cationic phylloseptins. frontiersin.org However, the tightly packed nature of the outer membrane can hinder the peptide's translocation to the inner cytoplasmic membrane. mdpi.com Despite this barrier, some phylloseptins can permeabilize the outer membrane, allowing them to reach and disrupt the inner membrane, though often with lower potency compared to their activity against Gram-positive bacteria. frontiersin.orgmdpi.com Studies on phylloseptin analogs have shown that modifications, such as increasing the peptide's positive charge, can enhance their ability to permeate the outer membrane of Gram-negative bacteria like E. coli. mdpi.com
Fungi:
The fungal cell wall is a complex structure composed of chitin, glucans, and glycoproteins, which protects the cell. frontiersin.org Similar to bacteria, the initial interaction of phylloseptins with fungal cells is likely electrostatic with negatively charged components of the cell surface. The primary target, however, is the plasma membrane, which contains ergosterol (B1671047) as its major sterol. intec.edu.do Antimicrobial peptides can disrupt the fungal cell membrane, leading to the leakage of cellular contents. frontiersin.orgnih.gov Some phylloseptins have demonstrated potent activity against fungi like Candida albicans. frontiersin.org The mechanism can involve membrane permeabilization and the induction of apoptosis-like processes. nih.gov
Protozoa:
Phylloseptins have also shown activity against various protozoan parasites, including Leishmania and Plasmodium falciparum. researchgate.netnih.gov The mechanism of action against these eukaryotic pathogens involves the disruption of the plasma membrane. nih.gov For instance, phylloseptins can target the plasma membrane of Leishmania promastigotes, leading to cell lysis. researchgate.net The selective toxicity towards protozoa over host cells is attributed to differences in membrane composition and fluidity. nih.gov The antiparasitic activity of phylloseptins makes them potential candidates for the development of new treatments for diseases like leishmaniasis and malaria. nih.gov
Table 1: Research Findings on the Mechanisms of Action of Phylloseptin Analogs
| Phylloseptin Analog | Pathogen Class | Key Findings on Mechanism of Action | Reference |
|---|---|---|---|
| Phylloseptin-PV1 | Gram-positive bacteria, Fungi | Potent activity against S. aureus and C. albicans through permeabilization of the cell membrane. | frontiersin.orgnih.gov |
| Phylloseptin-S1, -S2, -S4 | Gram-positive bacteria, Protozoa | Form amphipathic α-helices that disrupt the acyl chain packing of anionic lipid bilayers, leading to membrane disintegration in bacteria and Leishmania. | researchgate.net |
| Phylloseptin-PTa, -PHa | Gram-positive bacteria | Demonstrated antimicrobial activity against S. aureus and E. faecalis, with the mechanism involving cell membrane destruction. | nih.gov |
| Phylloseptin-TO2 Analogs | Gram-positive and Gram-negative bacteria | Addition of positive charges through lysine substitutions enhanced interaction with and permeabilization of bacterial cell membranes, including the outer membrane of E. coli. | mdpi.com |
| Phylloseptin-1 | Protozoa | Exhibited antileishmanial and antiplasmodial activity, suggesting membrane disruption as the primary mechanism. | nih.gov |
| Phylloseptin-1 (PSN-1) | Gram-positive bacteria | High potency against S. aureus in both planktonic and biofilm forms, indicating effective disruption of bacteria in different growth states. | nih.gov |
Peptide Engineering and Rational Design for Enhanced Bioactivity and Stability
Structure-Activity Relationship (SAR) Studies for Optimizing Efficacy
Structure-Activity Relationship (SAR) studies are fundamental to the rational design of phylloseptin analogues. These studies investigate how specific changes in the peptide's physicochemical properties—such as its charge, hydrophobicity, and secondary structure—affect its biological activity. nih.govresearchgate.netnih.gov By systematically altering the amino acid sequence, researchers can identify key residues and motifs that are crucial for the peptide's ability to interact with and disrupt cell membranes, ultimately leading to the design of analogues with optimized efficacy. nih.govresearchgate.netnih.gov
Site-specific amino acid substitutions are a key tool in peptide engineering. Replacing specific amino acids can modulate a peptide's structure and function. A significant strategy involves the substitution of L-amino acids with their D-isomers, particularly L-Lysine with D-Lysine. This modification is intended to increase the peptide's resistance to proteolytic degradation by enzymes, which typically target L-amino acids, thereby enhancing stability. nih.govnih.gov
In studies on phylloseptin analogues, incorporating D-Lysine has been shown to yield mixed but informative results. For instance, while some D-Lysine substituted analogues of Phylloseptin-PT showed reduced antimicrobial activity, others maintained potent activity, especially against Gram-negative bacteria like E. coli. nih.gov Research on Phylloseptin-TO2 analogues demonstrated that specific D-Lysine substitutions could significantly enhance the therapeutic index. nih.gov Analogues SRD7 and SR2D10, which incorporated D-lysines, showed potent antimicrobial effects against Staphylococcus aureus and methicillin-resistant S. aureus (MRSA) while having lower hemolytic activity and cytotoxicity. nih.govqub.ac.uk This suggests that the position of the D-amino acid substitution is critical. Furthermore, D-amino acids may alter how the peptide interacts with the bacterial membrane, potentially by changing the pore-forming process. nih.gov
The table below summarizes the effects of L/D-Lysine substitutions on the bioactivity of a Phylloseptin-TO2 analogue.
| Peptide Analogue | Substitution | Antimicrobial Activity (vs. S. aureus) | Hemolytic Activity | Therapeutic Index |
| SR | L-Lysine substitutions | High | Moderate | Moderate |
| SR2 | L-Lysine substitutions | Very High | High | Low |
| SRD7 | D-Lysine substitution | Significant | Reduced | Higher |
| SR2D10 | D-Lysine substitution | Significant | Reduced | Higher |
This table is based on findings for Phylloseptin-TO2 analogues, which serve as a model for engineering other phylloseptins. nih.govqub.ac.uk
Hydrophobicity governs the peptide's ability to insert into and disrupt the lipid bilayer of the cell membrane after the initial electrostatic interaction. frontiersin.orgmdpi.com However, excessive hydrophobicity can lead to non-selective membrane disruption, increasing toxicity to host cells, such as red blood cells (hemolysis). frontiersin.org Therefore, a precise balance is required. SAR studies on Phylloseptin-PHa and its analogues revealed that enhanced cationicity generally increased antimicrobial activity. researchgate.net Conversely, increased hydrophobicity correlated with higher activity against S. aureus but also with increased toxicity to mammalian cells. nih.gov This highlights the importance of optimizing the interplay between these two properties to achieve potent bioactivity with high selectivity for target cells over host cells. researchgate.netfrontiersin.org
The following table details the physicochemical properties of Phylloseptin-PHa and several of its rationally designed analogues.
| Peptide | Sequence | Net Charge | Hydrophobicity (H) | Antimicrobial Potency (vs. S. aureus) |
| PSPHa | FLSLIPHAINAVSAIAKHN-NH2 | +3 | 0.584 | Moderate |
| PSPHa1 | FLSLIPHAINAVSAIAKHK -NH2 | +4 | 0.559 | High |
| PSPHa2 | FLSLIPHAINAVSAIAW HN-NH2 | +3 | 0.613 | High |
| PSPHa4 | FW SLIPHAINAVSAIAKHN-NH2 | +3 | 0.618 | Very High |
| PSPHa5 | FW SLIPHAINAVSAIAKHK -NH2 | +4 | 0.593 | Very High |
This table illustrates the direct relationship between modifications in net charge and hydrophobicity and the resulting antimicrobial activity of Phylloseptin-PHa analogues. researchgate.net
Strategies for Enhancing Antimicrobial and Antiproliferative Potency
To enhance the antimicrobial and antiproliferative power of phylloseptins, rational design strategies focus on modifying key physicochemical parameters identified in SAR studies. A primary strategy is to increase the peptide's net positive charge. Cationicity-enhanced analogues of Phylloseptin-PT, for example, demonstrated significantly increased antimicrobial activity across a broader spectrum of microbes compared to the native peptide. nih.gov One analogue, PS-PT2, showed a dramatic 32-fold increase in activity against Candida albicans and an 8-fold increase against S. aureus. nih.gov
In addition to targeting planktonic (free-floating) microbes, modified phylloseptins have shown efficacy against biofilms, which are structured communities of bacteria that are notoriously resistant to conventional antibiotics. Phylloseptin-PV1 demonstrated the ability to both inhibit the formation of and eradicate existing biofilms of S. aureus and MRSA. frontiersin.org
The antiproliferative activity of phylloseptins against cancer cells is also a key area of enhancement. This activity is linked to the peptides' ability to lyse cell membranes, and cancer cell membranes are often more negatively charged than those of healthy cells, making them susceptible to cationic peptides. nih.govfrontiersin.org Phylloseptin-PTa and Phylloseptin-PHa were found to inhibit the proliferation of the H157 non-small cell lung cancer line. nih.gov Furthermore, engineering efforts, such as the D-lysine substitution in the Phylloseptin-TO2 analogue SRD7, have yielded peptides with notable antiproliferative properties against human lung cancer cell lines, including H838 and H460. nih.govqub.ac.uk
Computational and Bioinformatics Approaches in Peptide Design and Optimization
Computational and bioinformatics tools are indispensable in modern peptide engineering, enabling researchers to design and optimize novel peptides with greater speed and precision. nih.govnih.govmdpi.com These in silico methods allow for the prediction of a peptide's structure and bioactivity before undertaking costly and time-consuming chemical synthesis and laboratory testing. nih.govnih.gov
Sequence alignment is a fundamental bioinformatics technique used to compare peptide sequences and identify conserved regions that are often critical for biological function. nih.gov Within the phylloseptin family, alignment reveals a highly conserved N-terminal motif, Phe-Leu-Ser-Leu-Ile/Leu-Pro-, which is believed to be important for membrane interaction. nih.gov By identifying these conserved domains, researchers can avoid making modifications that would disrupt essential functions or focus on variable regions to fine-tune activity.
Predictive algorithms, often employing machine learning, are increasingly used to accelerate the discovery and optimization of bioactive peptides. nih.govnih.govmdpi.com Quantitative Structure-Activity Relationship (QSAR) models establish a mathematical correlation between the physicochemical properties of peptides (descriptors) and their biological activity. nih.govnih.gov These descriptors can include amino acid composition, charge, hydrophobicity, size, and predicted secondary structure.
Once a reliable QSAR model is built, it can be used to screen virtual libraries of novel phylloseptin analogues and predict their antimicrobial or antiproliferative potency. nih.gov Algorithms can predict key structural features, such as the propensity to form an α-helix in a membrane environment, which is crucial for the function of most phylloseptins. nih.gov These predictive tools help prioritize which peptide candidates are most promising for chemical synthesis and experimental validation, streamlining the design process and increasing the probability of developing successful therapeutic agents. nih.gov
Advanced Research Methodologies and Analytical Techniques in Phylloseptin Studies
High-Resolution Mass Spectrometry for Comprehensive Peptide Characterization and Post-Translational Modification Analysis
High-resolution mass spectrometry (HRMS) is a cornerstone in the analysis of phylloseptins, offering unparalleled precision in determining their amino acid sequence and identifying any post-translational modifications (PTMs). biopharmaspec.com This powerful analytical tool is indispensable for both the characterization of naturally occurring phylloseptins and the validation of their synthetic analogues. biopharmaspec.comnih.gov
The "bottom-up" approach is a common strategy in which the peptide is enzymatically digested, and the resulting fragments are analyzed by liquid chromatography-mass spectrometry (LC-MS). edqm.eu This method provides detailed sequence information. biopharmaspec.com Conversely, the "top-down" approach analyzes the intact protein, yielding information about the complete molecular mass and any modifications. edqm.eu Modern mass spectrometry platforms can even distinguish between isobaric amino acids, such as leucine (B10760876) and isoleucine, which have the same nominal mass. biopharmaspec.com
A critical aspect of phylloseptin characterization is the identification of PTMs, which can significantly influence their biological activity. For many phylloseptins, C-terminal amidation is a key PTM. nih.govmdpi.com HRMS, particularly through tandem mass spectrometry (MS/MS) fragmentation analysis, allows for the precise localization of these modifications. nih.govresearchgate.net In this technique, the peptide is fragmented within the mass spectrometer, and the resulting fragment ions provide detailed structural information. nih.gov
Nuclear Magnetic Resonance (NMR) Spectroscopy for Detailed Three-Dimensional Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for determining the three-dimensional (3D) structure of phylloseptins in solution, providing insights that are crucial for understanding their function. univie.ac.atnih.gov This method is particularly valuable for studying peptides in membrane-mimicking environments, which helps to reveal their biologically relevant conformations. nih.gov
Multi-dimensional NMR experiments, including triple-resonance techniques that correlate ¹H, ¹³C, and ¹⁵N nuclei, are employed to assign the resonances of each atom in the peptide. wikipedia.org By analyzing through-bond and through-space correlations, a set of distance and dihedral angle constraints is generated. nih.gov These experimental constraints are then used in computational molecular dynamics simulations to calculate a family of structures that satisfy the NMR data, ultimately yielding a high-resolution 3D model of the peptide. nih.gov
NMR studies have revealed that phylloseptins typically adopt an α-helical conformation in membrane environments. nih.gov The stability of this helix can be influenced by factors such as electrostatic interactions and hydrogen bonding. nih.gov Furthermore, solid-state NMR can be used to investigate the orientation and alignment of these peptides within lipid bilayers, providing a more detailed picture of their interaction with membranes. nih.gov The development of computational tools and machine learning is further enhancing the speed and accuracy of NMR-aided structural elucidation. univie.ac.atfrontiersin.org
Advanced Microscopy Techniques for Visualizing Peptide-Cell Interactions
Advanced microscopy techniques offer direct visualization of the interactions between phylloseptins and cell membranes, providing critical insights into their mechanisms of action at the nanoscale. ucl.ac.ukucl.ac.be Atomic Force Microscopy (AFM) and Electron Microscopy are two of the key methods employed in these studies.
Atomic Force Microscopy (AFM) is a high-resolution imaging technique that can visualize the surface of membranes with nanometer precision in a near-native, physiological environment. ucl.ac.ukucl.ac.be AFM allows researchers to observe the dynamic changes in membrane topography upon the addition of peptides. ucl.ac.uk Studies using AFM have shown that antimicrobial peptides can induce various effects on model lipid bilayers, including the formation of pores, thinning of the membrane, or complete disruption and lysis. ucl.ac.uknih.govmdpi.com The technique can also reveal how peptides might preferentially interact with specific lipid domains within a heterogeneous membrane. ucl.ac.uk High-speed AFM further enables the real-time observation of these disruptive processes. rsc.org
Electron Microscopy (EM) , while not as extensively cited for Phylloseptin-J6 specifically in the provided context, is a powerful tool for visualizing cellular ultrastructure. Transmission Electron Microscopy (TEM), for instance, can be used to observe the internal changes within a bacterial cell after treatment with an antimicrobial peptide, providing evidence of intracellular targets or membrane disruption from a different perspective.
Fluorescent Spectroscopy and Labeling for Studying Membrane Dynamics and Intracellular Uptake
Fluorescence-based methods are versatile tools for investigating the interaction of phylloseptins with membranes and for tracking their entry into cells. researchgate.net These techniques rely on the use of fluorescent probes or the direct labeling of the peptide itself. researchgate.netnih.gov
Fluorescence Spectroscopy can be used to monitor changes in the local environment of a fluorescent probe embedded within a lipid membrane. nih.govuc.pt When a peptide like this compound interacts with the membrane, it can alter the membrane's physical properties, such as fluidity and lipid packing, which can be detected as changes in the fluorescence signal of the probe. nih.gov Techniques like Fluorescence Recovery After Photobleaching (FRAP) can provide information on the lateral diffusion of lipids and peptides within the membrane, offering insights into membrane dynamics. nih.gov
Fluorescent Labeling of the peptide allows for direct visualization of its binding to and uptake by cells. researchgate.netfrontiersin.org By attaching a fluorescent dye to the phylloseptin, researchers can use techniques like fluorescence microscopy and flow cytometry to track its localization. frontiersin.orgsigmaaldrich.com This is crucial for determining whether a peptide acts solely on the cell surface or if it needs to enter the cell to exert its effect. researchgate.net For instance, labeled peptides can be observed accumulating on the bacterial membrane or within the cytoplasm. researchgate.net
In Vitro Cell-Based Assays for Quantifying Biological Activities
A variety of in vitro cell-based assays are essential for determining the biological efficacy of this compound. axxam.comtebubio.com These assays quantify the peptide's antimicrobial and antibiofilm activities against a range of microorganisms.
Microbial Sensitivity Testing (Minimal Inhibitory Concentration (MIC), Minimal Bactericidal Concentration (MBC))
The antimicrobial potency of this compound and its analogues is primarily assessed by determining the Minimal Inhibitory Concentration (MIC) and Minimal Bactericidal Concentration (MBC). mdpi.com
The Minimal Inhibitory Concentration (MIC) is defined as the lowest concentration of the peptide that completely inhibits the visible growth of a microorganism after a specific incubation period. nih.govsryahwapublications.com This is typically determined using a broth microdilution method, where a standardized inoculum of bacteria is exposed to serial dilutions of the peptide in a 96-well plate. mdpi.com
The Minimal Bactericidal Concentration (MBC) is the lowest concentration of the peptide required to kill a particular bacterium. creative-diagnostics.comuomustansiriyah.edu.iq It is determined by subculturing the contents from the wells of the MIC assay that show no visible growth onto an agar (B569324) plate. uomustansiriyah.edu.iq The MBC is the lowest concentration that results in a significant reduction (e.g., 99.9%) in the number of viable bacteria. creative-diagnostics.com
Interactive Table: Reported MIC and MBC Values for a Phylloseptin Peptide (PSTO2) Below is an example data table for a related phylloseptin peptide, PSTO2, which illustrates the type of data generated from these assays. mdpi.com
| Microorganism | MIC (μM) | MBC (μM) |
| Staphylococcus aureus | 2 | 4 |
| MRSA | 8 | 16 |
| Escherichia coli | 16 | 32 |
Data is for illustrative purposes based on findings for Phylloseptin-TO2. mdpi.com
Biofilm Formation Inhibition and Eradication Assays
Bacterial biofilms are communities of microorganisms encased in a self-produced matrix, which are notoriously resistant to conventional antibiotics. dojindo.com Assays to evaluate the efficacy of this compound against biofilms are therefore of significant interest. These assays typically measure the ability of the peptide to either prevent the formation of new biofilms or to eradicate pre-existing ones. nih.govfrontiersin.org
Biofilm Inhibition Assays assess the ability of the peptide to prevent the initial attachment and growth of bacteria into a biofilm. nih.gov This is often done by adding the peptide to a bacterial suspension at the beginning of the incubation period. nih.gov The amount of biofilm formed is then quantified, commonly using a crystal violet staining method, which stains the biofilm biomass. nih.govmdpi.com The percentage of inhibition is calculated by comparing the amount of biofilm in treated wells to that in untreated control wells. scielo.brmdpi.com
Cancer Cell Line Cytotoxicity and Proliferation Assays
The anti-cancer potential of phylloseptin peptides is a significant area of research. The cytotoxic and anti-proliferative effects of these peptides are typically evaluated against a panel of cancer cell lines. These assays are crucial for determining the peptide's efficacy and selectivity towards cancerous cells over healthy ones.
Methodologies for these assays are well-established. A common method is the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay . This colorimetric assay measures the metabolic activity of cells. In viable cells, mitochondrial dehydrogenases convert the yellow MTT tetrazolium salt into purple formazan (B1609692) crystals. The amount of formazan produced is proportional to the number of living cells, thus providing a measure of cell viability and proliferation. The results are often expressed as the IC50 value, which is the concentration of the peptide required to inhibit the growth of 50% of the cell population.
Several phylloseptin peptides have demonstrated notable cytotoxic and cytostatic effects on various cancer cell lines. For instance, Phylloseptin-PBa has been shown to exhibit cytotoxicity against cancer cells. mdpi.com Similarly, Phylloseptin-PTa and Phylloseptin-PHa have displayed cytostatic effects on the non-small cell lung cancer cell line, NCI-H157. nih.gov Another member, Phylloseptin-PV1 , has shown antiproliferative activity against the MCF-7 (breast cancer), H157 (non-small cell lung cancer), and U251MG (glioblastoma) cancer cell lines. frontiersin.org More recently, analogues of Phylloseptin-TO2 , particularly SRD7, have exhibited anti-proliferative properties against human lung cancer cell lines H838 and H460. mdpi.com
These studies often compare the cytotoxicity towards cancer cells with that towards normal human cell lines, such as human microvascular endothelial cells (HMEC-1), to assess the selectivity of the peptide. nih.govfrontiersin.org A higher toxicity towards cancer cells and lower toxicity towards normal cells indicate a favorable therapeutic window.
| Peptide Name | Cancer Cell Line | Assay Type | Key Findings |
| Phylloseptin-PTa | NCI-H157 (Non-small cell lung) | MTT | Exhibited cytostatic effects. nih.gov |
| Phylloseptin-PHa | NCI-H157 (Non-small cell lung) | MTT | Exhibited cytostatic effects. nih.gov |
| Phylloseptin-PV1 | MCF-7 (Breast), H157 (Non-small cell lung), U251MG (Glioblastoma) | Not specified | Showed antiproliferative activity. frontiersin.org |
| Phylloseptin-PBa | Not specified | Not specified | Exhibits cancer cell cytotoxicity. mdpi.com |
| Phylloseptin-TO2 (analogue SRD7) | H838 (Lung), H460 (Lung) | Not specified | Demonstrated notable anti-proliferative properties. mdpi.com |
In Vivo Animal Models for Investigating Systemic Biological Effects and Immunomodulation
To understand the systemic biological effects and immunomodulatory properties of phylloseptins, researchers utilize in vivo animal models. These studies are essential for evaluating the peptide's efficacy, toxicity, and its interaction with the host's immune system in a living organism before any potential clinical application.
Commonly used animal models in peptide research include mice and the larvae of the Greater Wax Moth, Galleria mellonella. Mice models, such as C57BL/6 and CD1 strains, are frequently used to assess the antimicrobial efficacy of peptides against systemic infections and to determine their toxicity profiles, including effects on vital organs like the liver and kidneys. frontiersin.org For example, the in vivo antimicrobial activity of Phylloseptin-PV1 was evaluated in a Staphylococcus aureus-infected C57BL/6J mouse model, where the peptide was found to significantly improve the survival rate of the infected mice without causing significant hepatic or renal toxicity. frontiersin.org
The Galleria mellonella model is increasingly used as a preliminary in vivo screen due to its cost-effectiveness and ethical advantages. This insect model possesses an innate immune system that shares structural and functional similarities with that of vertebrates, making it a suitable model for assessing the antimicrobial efficacy and toxicity of novel compounds. mdpi.com The antimicrobial effect of Phylloseptin-TO2 and its analogues against Methicillin-resistant Staphylococcus aureus (MRSA) was tested using the Galleria mellonella model. mdpi.com
Immunomodulatory effects are also investigated in these models. Peptides can modulate the immune response by stimulating the release of cytokines and chemokines, which are signaling molecules that play a critical role in inflammation and immunity. While direct evidence for the immunomodulatory effects of this compound is lacking, the broader class of antimicrobial peptides is known to possess such properties. nih.gov
Omics Technologies (e.g., Proteomics, Transcriptomics, Peptidomics) for Comprehensive Profiling of Bioactive Molecules
Omics technologies provide a powerful, high-throughput approach to comprehensively analyze the complex biological processes affected by bioactive peptides like phylloseptins. These methodologies allow for a global view of the molecular changes occurring within a cell or organism in response to peptide treatment.
Peptidomics is instrumental in the initial discovery and characterization of novel peptides from natural sources. This technique involves the systematic study of the complete set of peptides (the peptidome) in a biological sample. In the context of phylloseptin research, peptidomic analysis of frog skin secretions, often coupled with mass spectrometry, has been fundamental in identifying new members of the phylloseptin family, including this compound from Phasmahyla jandaia. embrapa.brresearchgate.net
Transcriptomics , the study of the complete set of RNA transcripts (the transcriptome), can reveal how a peptide affects gene expression in target cells. By comparing the transcriptomes of treated and untreated cells, researchers can identify which genes are up- or down-regulated, providing insights into the peptide's mechanism of action. For example, a transcriptomic analysis could reveal that a phylloseptin peptide induces the expression of genes involved in apoptosis (programmed cell death) in cancer cells.
Proteomics focuses on the large-scale study of proteins, particularly their structures and functions. When a peptide interacts with a cell, it can alter the expression levels and post-translational modifications of numerous proteins. Proteomic techniques, such as two-dimensional gel electrophoresis and mass spectrometry, can identify these protein changes, helping to elucidate the molecular pathways targeted by the peptide. For instance, a proteomics study might show that a phylloseptin peptide alters the levels of proteins involved in cell membrane integrity or energy metabolism in bacteria.
While specific omics studies on this compound have not been reported, the application of these technologies to other antimicrobial peptides has been crucial in understanding their mechanisms of action, from membrane disruption to intracellular targeting. researchgate.netreading.ac.uk
Future Perspectives and Research Trajectories for Phylloseptin J6 and Analogs
Strategies for Enhancing Peptide Stability and Resistance to Proteolytic Degradation
A significant hurdle for the clinical application of peptide-based therapeutics like Phylloseptin-J6 is their susceptibility to degradation by proteases present in the body. vdoc.pubnih.gov Enhancing the stability of these peptides is crucial for improving their bioavailability and therapeutic efficacy. Several strategies have been successfully employed for other AMPs and could be applied to this compound.
One common approach is the substitution of naturally occurring L-amino acids with their D-enantiomers at sites known to be vulnerable to protease cleavage. vdoc.pub This modification can render the peptide resistant to degradation without necessarily compromising its antimicrobial activity. Another strategy involves the amidation of the C-terminus and acetylation of the N-terminus, which can increase helicity and protect against exopeptidases. nih.gov
Further strategies include the incorporation of non-natural amino acids, cyclization of the peptide backbone, and "hydrocarbon stapling" to lock the peptide into its active α-helical conformation, thereby shielding it from proteolytic enzymes. vdoc.pubhealthify.nz
Table 1: Strategies to Enhance Peptide Stability
| Strategy | Description | Potential Benefit for this compound |
|---|---|---|
| D-amino acid substitution | Replacing L-amino acids with their D-isomers at protease cleavage sites. vdoc.pub | Increased resistance to proteolytic degradation, potentially leading to a longer half-life in vivo. |
| Terminal modifications | Acetylation of the N-terminus and amidation of the C-terminus. nih.gov | Protection from exopeptidases and stabilization of the α-helical structure. |
| Cyclization | Forming a cyclic peptide backbone. healthify.nz | Enhanced resistance to proteases and potentially improved conformational stability. |
| Hydrocarbon stapling | Introducing a synthetic brace to maintain the α-helical structure. vdoc.pub | Increased helicity and resistance to proteolysis. |
| Incorporation of non-natural amino acids | Using amino acids not typically found in proteins. | Altered susceptibility to proteases and potentially enhanced biological activity. |
Addressing Mechanisms of Microbial Resistance to AMPs
While AMPs are considered promising alternatives to conventional antibiotics due to their unique mechanisms of action, bacteria can still develop resistance. nih.govonehealthtrust.orgfrontiersin.orgnih.govubc.ca Understanding these resistance mechanisms is vital for the long-term development of this compound as a therapeutic agent.
Bacteria employ several strategies to counteract AMPs. These include the alteration of their cell surface to reduce the net negative charge, thereby repelling the cationic AMPs. mdpi.com This can be achieved by modifying lipopolysaccharides (LPS) in Gram-negative bacteria or teichoic acids in Gram-positive bacteria. mdpi.com Other resistance mechanisms involve the production of proteases that degrade the AMPs, the formation of biofilms that act as a physical barrier, and the use of efflux pumps to actively remove the peptides from the cell. mdpi.com
Future research on this compound should investigate its susceptibility to these known resistance mechanisms. This could involve screening against a panel of resistant bacterial strains and identifying any mutations or gene expression changes that confer resistance. Such studies will be crucial for predicting and potentially circumventing the development of resistance.
Exploration of Novel Biological Activities and Therapeutic Applications
The primary recognized activity of the phylloseptin family is antimicrobial. nih.govnih.govfrontiersin.org Phylloseptins have demonstrated broad-spectrum activity against Gram-positive and Gram-negative bacteria, as well as anti-biofilm, and anti-protozoan effects. nih.govnih.govzerotofinals.com For instance, Phylloseptin-1 has shown potent activity against Staphylococcus aureus, including in a biofilm state. nih.gov Analogs of other phylloseptins have exhibited anti-cancer properties, highlighting the potential for pleiotropic effects. healthify.nz
Future research should aim to comprehensively screen this compound for a wide range of biological activities. This could include testing its efficacy against a broader panel of pathogenic microbes, including fungi and viruses. Furthermore, its potential as an anti-cancer agent, particularly against cell lines with altered membrane characteristics, warrants investigation. The immunomodulatory properties of this compound, such as its ability to influence cytokine release and immune cell recruitment, also represent a promising avenue for exploration. merckvetmanual.comlibretexts.orgnih.gov
Development of Advanced Delivery Systems for Targeted Action and Sustained Release
Effective delivery of this compound to the site of infection is critical for maximizing its therapeutic effect while minimizing potential systemic toxicity. Advanced drug delivery systems can protect the peptide from degradation, improve its solubility, and facilitate targeted release. mdpi.com
Nanoparticle-based carriers, such as liposomes and polymeric nanoparticles, have shown promise for delivering AMPs. mdpi.com These systems can encapsulate the peptide, shielding it from proteases and controlling its release profile. Hydrogels are another attractive option, particularly for topical applications, as they can provide sustained local delivery of the peptide. Surfaces of medical devices can also be functionalized with this compound to prevent biofilm formation. frontiersin.org
Future work should focus on developing and evaluating various delivery systems for this compound. The choice of delivery system will depend on the target application, whether it be for treating systemic infections, localized skin infections, or for coating medical implants.
Integration with Synergistic Compounds for Enhanced Efficacy Against Pathogens and Diseases
Combining this compound with conventional antibiotics or other therapeutic agents could offer a synergistic effect, enhancing its antimicrobial potency and potentially overcoming resistance. mdpi.com The membrane-permeabilizing action of AMPs can facilitate the entry of other drugs into the bacterial cell, thereby lowering the required dose of the conventional antibiotic and reducing the likelihood of side effects. mdpi.com
Studies have shown that combinations of AMPs with antibiotics like meropenem (B701) and erythromycin (B1671065) can significantly reduce infection sizes caused by multidrug-resistant pathogens. mdpi.com Similarly, combining AMPs with other natural products, such as berberine, has demonstrated enhanced antibacterial effects. mdpi.com
Future investigations should explore the synergistic potential of this compound with a range of antibiotics and other compounds against clinically relevant pathogens. Checkerboard assays and time-kill studies can be employed to identify synergistic combinations, which could then be further evaluated in in vivo models of infection.
Leveraging Computational-Driven Discovery and Optimization for Next-Generation Phylloseptin Derivatives
Computational tools and in silico modeling are becoming increasingly important in the design and optimization of peptide therapeutics. mdpi.com These approaches can accelerate the development of next-generation this compound derivatives with improved activity, stability, and selectivity.
Quantitative structure-activity relationship (QSAR) models can be used to correlate the physicochemical properties of this compound analogs with their biological activity. This can help in identifying key amino acid residues and structural motifs that are important for its function. Molecular dynamics simulations can be employed to study the interaction of this compound with bacterial membranes, providing insights into its mechanism of action. mdpi.com These computational approaches can guide the rational design of new peptide sequences with enhanced therapeutic properties.
Contribution to the Broader Field of Innate Immunity and Novel Antimicrobial Therapeutic Development
The study of this compound and its analogs contributes to the broader understanding of the innate immune system and the development of novel antimicrobial therapies. merckvetmanual.comlibretexts.orgnih.gov As components of the frog's innate defense, phylloseptins represent a diverse library of molecules that have evolved to combat a wide range of pathogens.
By characterizing the structure, function, and mechanism of action of this compound, researchers can gain valuable insights into the principles of antimicrobial peptide design. This knowledge can be applied to the development of other novel anti-infective agents. Furthermore, understanding how these natural peptides interact with microbial and host cells can shed light on the complex interplay between pathogens and the innate immune system. Ultimately, research into this compound and other AMPs will be instrumental in the fight against antibiotic resistance and the development of the next generation of antimicrobial drugs.
Q & A
Q. What experimental methodologies are essential for characterizing the secondary structure of Phylloseptin-J6?
Methodological Answer: Circular dichroism (CD) spectroscopy and nuclear magnetic resonance (NMR) are critical for determining helical or β-sheet conformations. CD quantifies structural changes under varying pH or temperature, while NMR provides atomic-level resolution in lipid-mimetic environments. Mass spectrometry validates purity and molecular weight .
Q. How are minimum inhibitory concentration (MIC) assays optimized to evaluate this compound’s antimicrobial efficacy?
Methodological Answer: MIC assays require standardized bacterial strains (e.g., E. coli ATCC 25922) in Mueller-Hinton broth, with peptide serial dilutions (0.5–128 µg/mL). Endpoints are determined via optical density (OD600) or resazurin dye after 18–24 hours. Include positive (vancomycin) and negative (vehicle) controls to validate results .
Q. What protocols ensure reproducibility in isolating this compound from natural sources?
Methodological Answer: Use reverse-phase HPLC with C18 columns for purification from frog skin secretions. Solvent gradients (e.g., acetonitrile/water with 0.1% TFA) and MALDI-TOF MS verify purity. Document extraction buffers (e.g., 10% acetic acid) and centrifugation steps to mitigate batch variability .
Q. Which in vitro cytotoxicity assays are recommended for assessing this compound’s therapeutic window?
Methodological Answer: Employ MTT or Alamar Blue assays on mammalian cell lines (e.g., HEK-293 or HaCaT). Test peptide concentrations spanning the MIC range (1–100 µg/mL) and calculate selectivity indices (SI = IC50/MIC). Include Triton X-100 as a positive control for 100% cytotoxicity .
Advanced Research Questions
Q. How can molecular dynamics (MD) simulations resolve conflicting data on this compound’s membrane disruption mechanisms?
Methodological Answer: Simulate peptide-lipid bilayers (e.g., POPC/POPG) using GROMACS or CHARMM. Analyze parameters like lipid tail order, peptide insertion depth, and water penetration. Compare with experimental data from fluorescence anisotropy (e.g., Laurdan GP values) to reconcile discrepancies between carpet vs. pore-forming models .
Q. What strategies address variability in this compound’s stability under physiological conditions?
Methodological Answer: Conduct stability assays in human serum (37°C, 24 hours) with LC-MS quantification. Modify peptide sequences via D-amino acid substitution or cyclization. Use circular dichroism to monitor structural integrity post-modification and correlate with retained antimicrobial activity .
Q. How should in vivo efficacy studies be designed to evaluate this compound against multidrug-resistant pathogens?
Methodological Answer: Apply the PICOT framework:
- P opulation: Immunocompromised murine models (e.g., BALB/c with induced neutropenia).
- I ntervention: Intraperitoneal or topical this compound (1–5 mg/kg).
- C omparison: Vancomycin or untreated controls.
- O utcome: Bacterial load reduction (CFU/mL) in target organs.
- T ime: 48–72 hours post-infection. Include histopathology to assess toxicity .
Q. What computational approaches predict this compound’s interaction with host cell membranes to minimize off-target effects?
Methodological Answer: Use molecular docking (AutoDock Vina) to model peptide binding to cholesterol-rich vs. bacterial membranes. Validate with surface plasmon resonance (SPR) to measure affinity (KD values). Pair with hemolysis assays to refine selectivity .
Q. How do researchers analyze genomic data to identify potential resistance mechanisms against this compound?
Methodological Answer: Perform whole-genome sequencing on S. aureus isolates exposed to sub-MIC doses for 30 generations. Identify SNPs in genes related to membrane charge (e.g., mprF) or efflux pumps (e.g., norA). Validate via qPCR and compare with proteomic shifts using 2D gel electrophoresis .
Q. What meta-analysis frameworks reconcile contradictory findings in this compound’s cytotoxicity across studies?
Methodological Answer: Follow PRISMA guidelines to aggregate data from ≥10 studies. Use random-effects models to account for heterogeneity in cell lines, peptide batches, and assay protocols. Sensitivity analysis excludes outliers, while subgroup analysis stratifies by peptide concentration or exposure duration .
Methodological Notes
- Data Presentation : Tables must include SEM/standard deviations, n-values, and statistical tests (e.g., ANOVA with Tukey post-hoc). Figures should label axes with units and use distinct markers for replicates .
- Reproducibility : Deposit raw data (spectra, sequencing files) in Figshare or Dryad with DOIs. Provide step-by-step protocols in supplementary materials, including equipment models and software versions .
- Ethical Compliance : For in vivo work, adhere to ARRIVE 2.0 guidelines and obtain IACUC approval. Report survival endpoints and analgesic use .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
